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Cat. No.: B15607476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCT244747, a potent and selective

ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1). The document details the

quantitative biochemical and cellular activity of CCT244747, outlines the experimental

protocols for its evaluation, and visualizes the underlying biological pathways and experimental

workflows.

Core Concepts: CCT244747 and CHK1 Inhibition
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response

(DDR) pathway.[1] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest,

allowing time for DNA repair.[1][2] Many cancer cells have defects in other cell cycle

checkpoints, making them highly reliant on CHK1 for survival, especially when treated with

DNA-damaging chemotherapeutics.[3]

CCT244747 is a novel, orally bioavailable small molecule that competitively binds to the ATP-

binding pocket of CHK1, thereby inhibiting its kinase activity.[4][5] This inhibition prevents the

downstream signaling that leads to cell cycle arrest, causing premature entry into mitosis with

unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptosis.[6][7] This

mechanism makes CCT244747 a promising agent for potentiating the efficacy of genotoxic

cancer therapies.[4]
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Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the potency and selectivity

of CCT244747 in both biochemical and cellular contexts.

Table 1: Biochemical Potency and Selectivity of CCT244747[2][4][5]

Target IC50 (nM) Kinase Assay Type

CHK1 8
Recombinant human CHK1, in-

house

FLT3 600
Commercial assay (Z'-Lyte,

Invitrogen)

CHK2 >10,000
Commercial assay (Z'-Lyte,

Invitrogen)

CDK1 >10,000 DELFIA assay (Perkin-Elmer)

IRAK1 >50% inh. at 1µM
Radiometric protein

phosphorylation assay (MRC)

TrKA >50% inh. at 1µM
Radiometric protein

phosphorylation assay (MRC)

RSK >50% inh. at 1µM
Radiometric protein

phosphorylation assay (MRC)

AMPK >50% inh. at 1µM
Radiometric protein

phosphorylation assay (MRC)

NUAK1 >50% inh. at 1µM
Radiometric protein

phosphorylation assay (MRC)

Aurora B >50% inh. at 1µM
Radiometric protein

phosphorylation assay (MRC)

MAP4K >50% inh. at 1µM
Radiometric protein

phosphorylation assay (MRC)

Table 2: Cellular Activity of CCT244747 in Human Cancer Cell Lines[3][4]
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Cell Line Histology

G2 Checkpoint
Abrogation
(MIA) IC50
(nM)

Cytotoxicity
(SRB) GI50
(µM)

Activity Index
(GI50/MIA
IC50)

HT29 Colon Carcinoma 29 0.6 21

SW620 Colon Carcinoma 51 0.9 18

MiaPaCa-2
Pancreatic

Carcinoma
170 3.0 18

Calu6 Lung Carcinoma 69 0.24 3.5

Signaling Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the CHK1 signaling pathway, the

mechanism of CCT244747 action, and a representative experimental workflow.
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Caption: CHK1 Signaling Pathway and CCT244747 Inhibition.
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In Vitro Assays
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Caption: Experimental Workflow for CCT244747 Evaluation.
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Click to download full resolution via product page

Caption: ATP-Competitive Inhibition Mechanism of CCT244747.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of

CCT244747.

In Vitro CHK1 Kinase Inhibition Assay
This assay measures the ability of CCT244747 to inhibit the enzymatic activity of recombinant

human CHK1.

Materials:

Recombinant full-length human CHK1 enzyme.

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20).

ATP at a concentration equivalent to the Km for CHK1.

Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKVSRSGLYRSPSMPENLNRPR-

COOH).

CCT244747 dissolved in DMSO.

384-well assay plates.

Microfluidic mobility shift assay instrument (e.g., Caliper EZ Reader).

Procedure:

Prepare serial dilutions of CCT244747 in DMSO.

In a 384-well plate, add the kinase buffer, recombinant CHK1 enzyme, and the peptide

substrate.
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Add the diluted CCT244747 or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction according to the instrument manufacturer's instructions.

Measure the ratio of phosphorylated to unphosphorylated substrate using the microfluidic

mobility shift assay.

Calculate the percent inhibition for each CCT244747 concentration and determine the

IC50 value using non-linear regression analysis.

Cellular G2 Checkpoint Abrogation (Mitosis Induction
Assay - MIA) by ELISA
This cell-based ELISA measures the ability of CCT244747 to override a genotoxic-induced G2

checkpoint.

Materials:

Human tumor cell lines (e.g., HT29).

Cell culture medium and supplements.

Genotoxic agent (e.g., etoposide).

CCT244747 dissolved in DMSO.

Nocodazole (positive control for mitotic arrest).

Fixation solution (e.g., 4% paraformaldehyde).

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3).
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HRP-conjugated secondary antibody.

TMB substrate.

Stop solution (e.g., 1 M H2SO4).

96-well microplate reader.

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat cells with a genotoxic agent to induce G2 arrest.

Add serial dilutions of CCT244747 or DMSO control and incubate for 24-48 hours.

Fix, permeabilize, and block the cells.

Incubate with the primary antibody against the mitotic marker.

Wash and incubate with the HRP-conjugated secondary antibody.

Add TMB substrate and incubate until color develops.

Add stop solution and measure the absorbance at 450 nm.

Calculate the percentage of mitotic cells and determine the IC50 for G2 checkpoint

abrogation.

Cytotoxicity by Sulforhodamine B (SRB) Assay
This assay determines the growth inhibitory effect of CCT244747 on cancer cell lines.

Materials:

Human tumor cell lines.

96-well plates.
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Trichloroacetic acid (TCA).

Sulforhodamine B (SRB) solution.

1% acetic acid.

10 mM Tris base solution.

Microplate reader.

Procedure:

Seed cells in 96-well plates and allow them to attach.

Add serial dilutions of CCT244747 and incubate for 96 hours.

Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

Wash the plates with water and air dry.

Stain the cells with SRB solution for 30 minutes at room temperature.

Wash away unbound dye with 1% acetic acid and air dry.

Solubilize the protein-bound dye with 10 mM Tris base solution.

Measure the optical density at 510 nm.

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response

curve.

Immunoblotting for Pharmacodynamic Biomarkers
This method is used to detect changes in the phosphorylation status of CHK1 and its

downstream targets in response to CCT244747 treatment.

Materials:

Treated cells or tumor tissue homogenates.
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Protein quantification assay (e.g., BCA assay).

SDS-PAGE gels and electrophoresis apparatus.

PVDF or nitrocellulose membranes.

Transfer buffer and apparatus.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-pS296-CHK1, anti-pY15-CDK1, anti-CHK1, anti-CDK1, anti-

GAPDH).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Imaging system.

Procedure:

Prepare cell lysates or tissue homogenates and determine protein concentration.

Separate proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Capture the signal using an imaging system.

Quantify band intensities and normalize to a loading control (e.g., GAPDH).
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Cell Cycle Analysis by Flow Cytometry
This technique is used to assess the effects of CCT244747 on cell cycle distribution.

Materials:

Treated cells.

Bromodeoxyuridine (BrdU).

Ethanol for fixation.

HCl for DNA denaturation.

Anti-BrdU antibody (FITC-conjugated).

Propidium iodide (PI) and RNase A staining solution.

Flow cytometer.

Procedure:

Treat cells with the genotoxic agent and/or CCT244747.

Pulse-label the cells with BrdU for a short period (e.g., 30 minutes).

Harvest and fix the cells in ice-cold ethanol.

Denature the DNA with HCl.

Neutralize and wash the cells.

Stain with the anti-BrdU-FITC antibody.

Resuspend the cells in PI/RNase A solution.

Analyze the samples on a flow cytometer, acquiring data for BrdU incorporation (FITC)

and DNA content (PI).
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Analyze the data to determine the percentage of cells in G1, S, and G2/M phases of the

cell cycle.

Conclusion
CCT244747 is a highly potent and selective ATP-competitive inhibitor of CHK1 with

demonstrated efficacy in vitro and in vivo.[4] Its ability to abrogate the G2/M checkpoint and

potentiate the cytotoxicity of DNA-damaging agents makes it a compelling candidate for further

development in oncology. The data and protocols presented in this guide provide a robust

framework for researchers and drug development professionals to understand and further

investigate the therapeutic potential of CCT244747 and other CHK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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